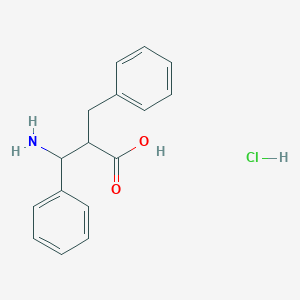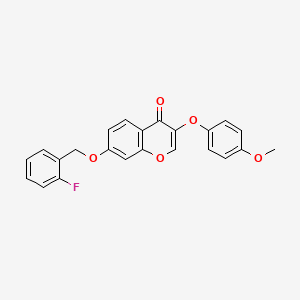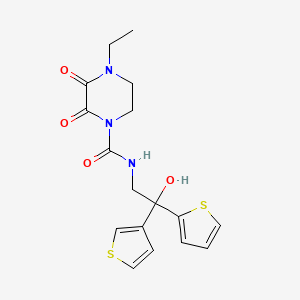
Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate is a chemical compound known for its significant applications in biochemical and molecular biology research. This compound is often used as a substrate in enzyme assays, particularly for phosphatase activity, due to its ability to produce a colored product upon enzymatic reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate, typically involves the functionalization of the indole ring. One common method includes the bromination and chlorination of the indole nucleus followed by phosphorylation. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired substitution pattern .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indole derivatives, while oxidation can lead to the formation of indole-3-carboxylic acid .
Scientific Research Applications
Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme assays to measure phosphatase activity.
Molecular Biology: Employed in signal transduction studies and enzyme kinetics.
Medicine: Investigated for its potential therapeutic applications due to its ability to interact with biological targets.
Industry: Utilized in the development of diagnostic assays and biochemical reagents
Mechanism of Action
The mechanism of action of Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate involves its interaction with phosphatase enzymes. Upon enzymatic cleavage of the phosphate group, the compound produces a colored product, which can be quantitatively measured. This reaction is crucial for studying enzyme kinetics and signal transduction pathways .
Comparison with Similar Compounds
Sodium 5-bromo-4-chloro-1H-indol-3-yl phosphate: Another indole derivative used in similar biochemical applications.
5-Bromo-6-chloro-1H-indol-3-yl acetate: Used in enzyme kinetics and protein-ligand interaction studies.
Uniqueness: Sodium 5-bromo-6-chloro-1H-indol-3-yl phosphate is unique due to its specific substitution pattern, which enhances its reactivity and suitability as a substrate in phosphatase assays. Its ability to produce a distinct colored product upon enzymatic reaction makes it highly valuable in various research applications .
Properties
IUPAC Name |
disodium;(5-bromo-6-chloro-1H-indol-3-yl) phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClNO4P.2Na/c9-5-1-4-7(2-6(5)10)11-3-8(4)15-16(12,13)14;;/h1-3,11H,(H2,12,13,14);;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSYZSUYFGCLJJB-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1Br)Cl)NC=C2OP(=O)([O-])[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClNNa2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.43 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![14-(4-Fluorophenyl)-9-phenyl-3,7-dithia-5,14-diazapentacyclo[9.5.1.0^{2,10}.0^{4,8}.0^{12,16}]heptadec-4(8)-ene-6,13,15-trione](/img/structure/B2730935.png)

![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2730939.png)
![3-(chloromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2730940.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-pyridin-3-ylprop-2-enamide](/img/structure/B2730941.png)
![[5-(thiophen-2-yl)-1,2-oxazol-3-yl]methyl 2-methylbenzoate](/img/structure/B2730943.png)

